

# Spectral Analysis of 2(Trifluoromethyl)benzenesulfonamide: A Technical Guide

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Compound of Interest		
	2-	
Compound Name:	(Trifluoromethyl)benzenesulfonami	
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This technical guide provides a comprehensive overview of the spectral data for **2- (Trifluoromethyl)benzenesulfonamide**, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

# **Chemical Structure and Properties**

IUPAC Name: 2-(Trifluoromethyl)benzenesulfonamide[2]

Molecular Formula: C7H6F3NO2S[2]

Molecular Weight: 225.19 g/mol [2][3]

CAS Number: 1869-24-5[2][3]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**



While a complete, published, and assigned NMR dataset for 2-

(Trifluoromethyl)benzenesulfonamide is not publicly available, the following tables outline the predicted chemical shifts ( $\delta$ ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of structurally similar compounds, including various trifluoromethyl-substituted benzene derivatives and other benzenesulfonamides.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the four aromatic protons and the two protons of the sulfonamide group. The aromatic region will display a complex splitting pattern due to the ortho-substitution.

Predicted Chemical Shift (δ ppm)	Multiplicity	Assignment
~ 8.0 - 8.2	d	H-6
~ 7.6 - 7.8	m	H-3, H-4, H-5
~ 5.0 - 7.0	br s	-SO <sub>2</sub> NH <sub>2</sub>

#### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The carbon attached to the CF<sub>3</sub> group and the CF<sub>3</sub> carbon itself will exhibit splitting due to C-F coupling.



Predicted Chemical Shift (δ ppm)	Assignment
~ 140 - 145	C-1 (C-SO <sub>2</sub> NH <sub>2</sub> )
~ 130 - 135	C-4
~ 128 - 132	C-6
~ 125 - 130	C-5
~ 125 - 130 (q)	C-2 (C-CF <sub>3</sub> )
~ 120 - 125 (q)	-CF <sub>3</sub>
~ 120 - 125	C-3

## <sup>19</sup>F NMR Spectroscopy

The fluorine NMR spectrum is anticipated to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.

Predicted Chemical Shift ( $\delta$ ppm)	Multiplicity	Assignment
~ -60 to -65	S	-CF₃

# Infrared (IR) Spectroscopy

The IR spectrum of **2-(Trifluoromethyl)benzenesulfonamide** will display characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as strong absorptions corresponding to the C-F bonds of the trifluoromethyl group. The data presented is inferred from the analysis of similar sulfonamide-containing molecules and related trifluoromethyl-aromatic compounds.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode
~ 3400 - 3200	N-H stretching (asymmetric and symmetric)
~ 1350 - 1300	S=O stretching (asymmetric)
~ 1180 - 1150	S=O stretching (symmetric)
~ 1300 - 1100	C-F stretching
~ 1600 - 1450	C=C aromatic stretching
~ 900 - 650	C-H aromatic bending

# **Mass Spectrometry (MS)**

Mass spectral data for **2-(Trifluoromethyl)benzenesulfonamide** has been acquired via Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry in negative ion mode.[2]

# **High-Resolution Mass Spectrometry (HRMS)**

- Calculated Monoisotopic Mass: 225.00713409 Da[2]
- Precursor Ion [M-H]<sup>-</sup>: m/z 223.9999[2]

#### **MS/MS Fragmentation Data**

The fragmentation of the [M-H]<sup>-</sup> precursor ion provides insight into the molecule's structure. The major fragment ions are listed below.

Fragment Ion (m/z)	Relative Intensity
223.9994	999
160.0376	451
225.0018	124
225.9933	64
161.0427	47



## **Experimental Protocols**

The following are generalized experimental protocols for the acquisition of spectral data for **2- (Trifluoromethyl)benzenesulfonamide**.

#### **NMR Spectroscopy**

NMR spectra are typically recorded on a 400 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), with tetramethylsilane (TMS) used as an internal standard for <sup>1</sup>H and <sup>13</sup>C NMR. For <sup>19</sup>F NMR, an external standard such as CFCl<sub>3</sub> is often used.

#### IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

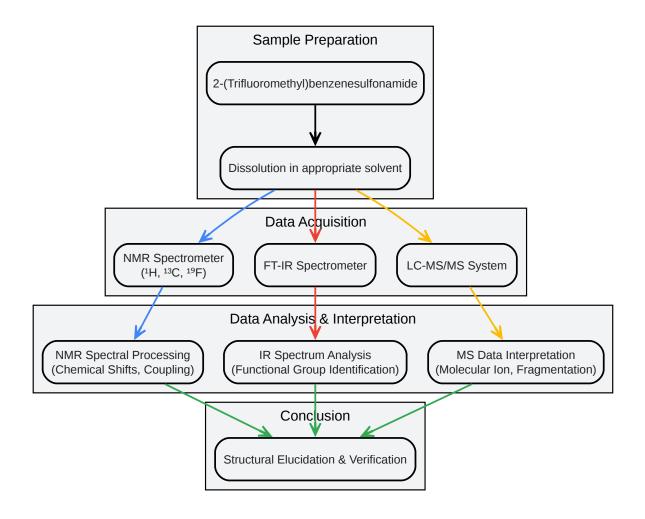
#### **Mass Spectrometry**

High-resolution mass spectra are acquired using an ESI-QTOF mass spectrometer. The sample is introduced via a liquid chromatography system, and the mass spectrometer is operated in negative ion mode to observe the [M-H]<sup>-</sup> ion. Collision-induced dissociation (CID) is used to generate fragment ions for MS/MS analysis.

## **Data Acquisition and Analysis Workflow**

The following diagram illustrates the typical workflow for the spectral analysis of a chemical compound like **2-(Trifluoromethyl)benzenesulfonamide**.





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Workflow for Spectral Data Acquisition and Analysis.

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#### References

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